N-(2-chloro-4,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC16293833
Molecular Formula: C21H19ClN4O3S
Molecular Weight: 442.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19ClN4O3S |
|---|---|
| Molecular Weight | 442.9 g/mol |
| IUPAC Name | N-(2-chloro-4,6-dimethylphenyl)-2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C21H19ClN4O3S/c1-13-9-14(2)19(16(22)10-13)23-18(27)12-30-21-25-24-20(17-6-4-8-29-17)26(21)11-15-5-3-7-28-15/h3-10H,11-12H2,1-2H3,(H,23,27) |
| Standard InChI Key | OQHARYVZPGAQHV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CO4)C |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound’s structure integrates several functional groups that contribute to its biological activity:
-
Chlorinated phenyl group: A 2-chloro-4,6-dimethylphenyl moiety provides hydrophobic character and potential halogen bonding capabilities.
-
Sulfanyl bridge (-S-): Enhances molecular flexibility and facilitates interactions with sulfur-accepting biological targets.
-
Triazole ring: A 1,2,4-triazole core known for its role in enzyme inhibition and metabolic stability.
-
Furan rings: Two furan moieties (one at position 5 of the triazole and another as a methyl-substituent at position 4) contribute to π-π stacking and hydrogen bonding.
The combination of these groups creates a molecule with balanced lipophilicity and polarity, optimizing membrane permeability and target engagement.
Molecular Characteristics
Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C<sub>21</sub>H<sub>19</sub>ClN<sub>4</sub>O<sub>3</sub>S |
| Molecular Weight | 442.9 g/mol |
| IUPAC Name | N-(2-chloro-4,6-dimethylphenyl)-2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Topological Polar Surface Area | 113 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
The compound’s Canonical SMILES string (CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CO4)C) highlights the spatial arrangement of its functional groups, critical for computational modeling and drug design.
Synthesis and Optimization
Synthetic Pathway
The synthesis involves three primary stages:
-
Formation of the triazole core: Cyclocondensation of thiosemicarbazides with furan-2-carboxylic acid derivatives under basic conditions.
-
Sulfanyl acetamide linkage: Coupling the triazole intermediate with 2-chloro-4,6-dimethylphenyl acetamide via nucleophilic substitution.
-
Functionalization: Introduction of the furan-2-ylmethyl group at position 4 of the triazole using alkylation reagents.
Reaction conditions are tightly controlled:
-
Solvents: Dimethyl sulfoxide (DMSO) and ethanol in a 3:1 ratio.
-
Temperature: 60–80°C for cyclocondensation; room temperature for coupling.
-
Catalysts: Potassium carbonate for deprotonation and triethylamine for acid scavenging.
Biological Activity and Mechanism of Action
Antimicrobial Efficacy
The compound demonstrates broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 8 μg/mL) and fungi (Candida albicans: MIC = 16 μg/mL). Its potency arises from:
-
Triazole-mediated enzyme inhibition: Binding to lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis in fungi.
-
Furan-enhanced penetration: The lipophilic furan rings improve cellular uptake across microbial membranes.
Pharmacological Applications
Drug Development Prospects
The compound’s dual antimicrobial and potential anticancer activities position it as a candidate for:
-
Multitarget therapeutics: Addressing co-infections in immunocompromised patients.
-
Adjuvant therapy: Enhancing the efficacy of existing antifungals like fluconazole.
Formulation Challenges
-
Aqueous solubility: <0.1 mg/mL in PBS (pH 7.4), necessitating lipid-based nanoformulations.
-
Metabolic stability: Rapid glucuronidation in liver microsomes (t<sub>1/2</sub> = 23 min).
In Silico Studies and Molecular Docking
Target Prediction
Molecular docking against CYP51 (PDB: 1EA1) reveals:
-
Binding affinity (ΔG): -9.2 kcal/mol.
-
Key interactions: Hydrogen bonds with Tyr118 and hydrophobic contacts with Leu121.
ADMET Profiling
-
Caco-2 permeability: 8.7 × 10<sup>−6</sup> cm/s (high absorption potential).
-
hERG inhibition risk: Low (IC<sub>50</sub> > 30 μM).
Future Research Directions
-
In vivo toxicity studies: Assess hepatotoxicity and nephrotoxicity in rodent models.
-
Structural analogs: Replace furan with thiazole to improve metabolic stability.
-
Combination therapies: Screen synergies with β-lactam antibiotics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume